molecular formula C6H7ClN2O B1589901 2-Chloro-4-methoxy-6-methylpyrimidine CAS No. 22536-64-7

2-Chloro-4-methoxy-6-methylpyrimidine

Cat. No. B1589901
CAS RN: 22536-64-7
M. Wt: 158.58 g/mol
InChI Key: HBGCZKKCKKDPOI-UHFFFAOYSA-N
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Description



  • IUPAC Name : 2-chloro-4-methoxy-6-methylpyrimidine

  • Molecular Formula : C<sub>6</sub>H<sub>7</sub>ClN<sub>2</sub>O

  • Molecular Weight : 158.59 g/mol

  • Physical Form : White to off-white solid

  • Storage Temperature : Refrigerator

  • Purity : 97%

  • Safety Information :

    • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)

    • Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)



  • Country of Origin : US





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the search results.





  • Molecular Structure Analysis



    • The molecular structure of 2-chloro-4-methoxy-6-methylpyrimidine is shown below:





  • Chemical Reactions Analysis



    • No specific chemical reactions were mentioned in the search results.





  • Physical And Chemical Properties Analysis



    • Melting Point : Approximately 54-57°C (literature value)

    • Boiling Point : Not specified

    • Density : Not specified

    • Refractive Index : Not specified




  • Scientific Research Applications

    Synthesis and Process Research

    2-Chloro-4-methoxy-6-methylpyrimidine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. For example, it plays a significant role in the synthesis of the anticancer drug dasatinib. The compound is synthesized through a series of reactions, including cyclization and chlorination processes, which require careful control of reaction conditions for optimal yields (Guo Lei-ming, 2012).

    Electrolytic Reduction

    Electrolytic reduction studies on 2-Chloro-4-methoxy-6-methylpyrimidine and its derivatives have shown that these compounds can undergo reductive dehalogenation. This process is critical for understanding the chemical behavior of these compounds and their potential applications in various industrial processes (Kiichiro Sugino et al., 1957).

    Molecular Docking and Experimental Investigations

    The molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a derivative of 2-Chloro-4-methoxy-6-methylpyrimidine, has been extensively studied for its potential as an antihypertensive agent. This includes molecular docking, experimental FT-IR, FT-Raman, and NMR studies. These investigations are essential for developing new pharmaceuticals and understanding the interaction of these compounds with biological targets (S. Aayisha et al., 2019).

    Synthesis of Radiolabeled Compounds

    2-Chloro-4-methoxy-6-methylpyrimidine derivatives are also used in the synthesis of radiolabeled compounds, such as [14C3]moxonidine, an antihypertensive drug. This application is vital for drug development and pharmacological studies, allowing researchers to track the distribution and metabolism of these compounds in biological systems (B. Czeskis, 2004).

    Novel Synthesis Processes

    Innovative synthesis processes have been developed using 2-Chloro-4-methoxy-6-methylpyrimidine derivatives. These processes are crucial for creating new chemical entities and exploring the chemical space for potential therapeutic agents (S. Nishigaki et al., 1970).

    Process Chemistry in Pharmaceutical and Explosive Industries

    The compound finds applications in the pharmaceutical and explosive industries. Its synthesis involves critical process chemistry, where parameters like reaction medium and period are optimized for economic and efficient production (R. Patil et al., 2008).

    Safety And Hazards



    • Avoid contact with skin and eyes.

    • Do not breathe dust.

    • If swallowed, seek immediate medical assistance.

    • Keep in a dry, cool, and well-ventilated place.




  • Future Directions



    • Information on future directions related to this compound is not available in the search results.




    properties

    IUPAC Name

    2-chloro-4-methoxy-6-methylpyrimidine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H7ClN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HBGCZKKCKKDPOI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NC(=N1)Cl)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H7ClN2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20500214
    Record name 2-Chloro-4-methoxy-6-methylpyrimidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20500214
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    158.58 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Chloro-4-methoxy-6-methylpyrimidine

    CAS RN

    22536-64-7
    Record name 2-Chloro-4-methoxy-6-methylpyrimidine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=22536-64-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-Chloro-4-methoxy-6-methylpyrimidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20500214
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-chloro-4-methoxy-6-methylpyrimidine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    A solution of 25.4 g of 2amino-4-methyl-6-methoxypyrimidine in 150 ml concentrated hydrochloric acid was cooled to ca. 0° C. and treated with a solution of 25.3 g of sodium nitrite in 50 ml water, added over a period of 30-40 minutes. The thick orange reaction mixture was stirred at room temperature for 4-5 hours and then adjusted to pH 10 by addition of 12.5N sodium hydroxide solution. The precipitate was filtered and extracted thoroughly with approximately 600 ml of hot ether. The organic layer was dried over magnesium sulfate and concentrated in vacuo to give 7.2 g of 2-chloro-4-methyl-6-methoxypyrimidine as a white, crystalline solid, m.p. 36°-38° C.
    Quantity
    25.4 g
    Type
    reactant
    Reaction Step One
    Quantity
    150 mL
    Type
    reactant
    Reaction Step One
    Quantity
    25.3 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    50 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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    Citations

    For This Compound
    7
    Citations
    H Gershon, A Grefig, DD Clarke… - Journal of heterocyclic …, 1987 - Wiley Online Library
    … When 2-chloro-4-methoxy-6-methylpyrimidine [10] was treated with di-rc-propyl or di-n-butylamine in ethanol in a sealed stainless steel pressure vessel at 88 overnight, the respective …
    Number of citations: 8 onlinelibrary.wiley.com
    H Gershon, AT Grefig - Journal of heterocyclic chemistry, 1984 - Wiley Online Library
    … The structures of the by-products were established by preparing 4-methoxy6-methyl-2-iV-methylanilinopyrimidine from 2-chloro-4methoxy-6-methylpyrimidine [12] and /V-methylaniline …
    Number of citations: 56 onlinelibrary.wiley.com
    T Sakamoto, H Yoshizawa… - Chemical and …, 1984 - jstage.jst.go.jp
    … Phenethylmagnesium Bromide in the Presence of Ni(dppp)Cl,: According to the method described above, the crude product was obtained from 2-chloro-4-methoxy-6-methylpyrimidine (…
    Number of citations: 12 www.jstage.jst.go.jp
    TG Kraljević, S Krištafor, L Šuman, M Kralj… - Bioorganic & medicinal …, 2010 - Elsevier
    5,6-Disubstituted pyrimidine derivatives (3–20) were prepared by intramolecular cyclization reaction of α-(1-carbamyliminomethylene)-γ-butyrolactone (2) with sodium ethoxide and …
    Number of citations: 31 www.sciencedirect.com
    JA Bee - 1963 - search.proquest.com
    … The ethereal solution was dried over sodium sulphate and on evaporation to dryness gave 2-chloro*4-methoxy-6-methylpyrimidine (3*8 g.), mp 34-6. Mixed melting point with material …
    Number of citations: 0 search.proquest.com
    T NAITO, T YOSHIKAWA, S KITAHARA… - Chemical and …, 1969 - jstage.jst.go.jp
    … 2-Hydrazino-4-methoxy-6-methylpyrimidine and 4-Hydrazino-2-methoxy-6-methylpyrimidine To a solution of crude 2-chloro-4-methoxy-6-methylpyrimidine (50 g) in EtOH (100 ml), …
    Number of citations: 34 www.jstage.jst.go.jp
    JA Bee, FL Rose - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
    The interaction of cyanogen chloride and 2-hydrazinopyrimidines under mild conditions yields 3-amino-s-triazolo-[4,3-a]pyrimidines, which are isomerised under suitable conditions to …
    Number of citations: 31 pubs.rsc.org

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